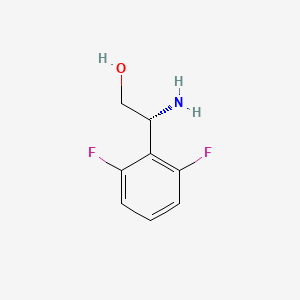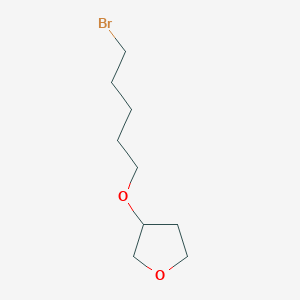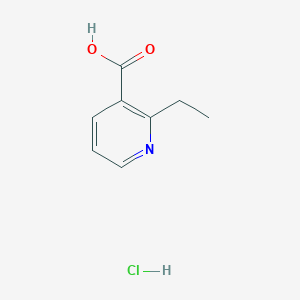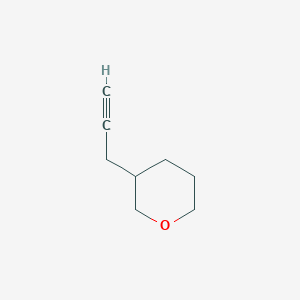
3-(Prop-2-yn-1-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)oxane, also known as tetrahydro-3-(2-propyn-1-yl)-2H-pyran, is an organic compound with the molecular formula C8H12O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the ZnBr2/Oxone-mediated ipso-cyclization of N-(prop-2-yn-1-yl)aniline in a mixed solvent of acetonitrile and water has been reported . This method highlights the regioselective nature of the reaction, proceeding via a radical ipso-cyclization pathway.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated analogs.
Substitution: The alkyne group in the compound can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yl)oxane has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in the ZnBr2/Oxone-mediated ipso-cyclization, the compound undergoes a radical cyclization pathway, leading to the formation of spirocyclic structures . This highlights its potential as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propargyloxytrimethylsilane: Another compound with a similar alkyne functional group, used in organic synthesis.
Prop-2-yn-1-ol: A simpler analog with an alkyne and hydroxyl group, commonly used as a building block in organic chemistry.
Uniqueness
3-(Prop-2-yn-1-yl)oxane is unique due to its oxane ring structure combined with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-prop-2-ynyloxane |
InChI |
InChI=1S/C8H12O/c1-2-4-8-5-3-6-9-7-8/h1,8H,3-7H2 |
Clave InChI |
TZRJTEZSBHHESH-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


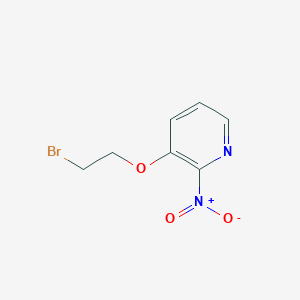

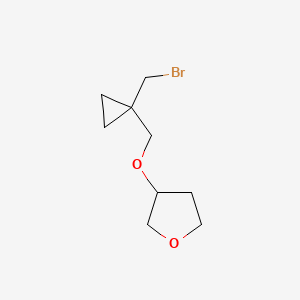


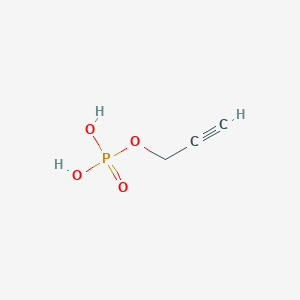
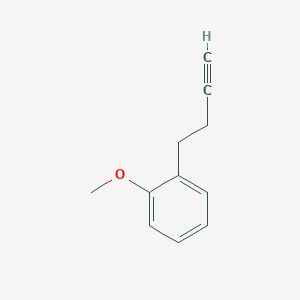
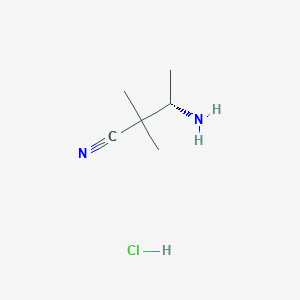

![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

